molecular formula C8H4ClF3N2 B182976 5-Chloro-2-(trifluoromethyl)benzimidazole CAS No. 656-49-5

5-Chloro-2-(trifluoromethyl)benzimidazole

Cat. No. B182976
CAS RN: 656-49-5
M. Wt: 220.58 g/mol
InChI Key: OQKQEDXERMELRT-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzimidazole is a compound that belongs to the benzimidazole derivatives, which are heterocyclic compounds featuring an imidazole ring fused to a benzene ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the use of 2-alkyl benzimidazoles, where the introduction of a trifluoromethyl group has been found to enhance antagonist activity, particularly in the context of androgen receptor antagonism . Another method for synthesizing benzimidazole derivatives, including those with a chloro substituent, utilizes thiamine hydrochloride as a catalyst in a water medium, which offers environmental benefits and improved yields . Additionally, the replacement of a sulfonic acid functionality by chlorine has been described as a facile method for synthesizing chloromethyl benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using techniques such as X-ray crystallography, which has been employed to elucidate the crystal structure of various chloro-substituted benzimidazoles . These studies reveal that the compounds often crystallize in monoclinic space groups and form intermolecular hydrogen bonds that contribute to their stability. Density Functional Theory (DFT) calculations are also used to optimize geometrical structures and investigate vibrational frequencies, natural bonding orbitals (NBO), and frontier molecular orbitals (FMO) .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a range of chemical reactions. The presence of chloro and trifluoromethyl groups can influence the reactivity and interaction of these compounds with other molecules. For instance, the chloro group can be involved in elimination reactions or serve as a reactive site for further functionalization . The trifluoromethyl group can enhance the biological activity of the molecule by affecting its binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2-(trifluoromethyl)benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like chloro and trifluoromethyl groups can affect the compound's dipole moment, electron distribution, and stability . Theoretical investigations, including HOMO-LUMO and NBO analysis, provide insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions and charge delocalization . Additionally, the crystal packing of these compounds can exhibit hydrophilic and hydrophobic regions, which are important for their solubility and interaction with biological molecules .

Scientific Research Applications

  • Antimicrobial and Antifungal Activities :

    • Benzimidazole derivatives, including those with trifluoromethyl groups, have shown strong antibacterial and antifungal activities, potentially more effective than some reference drugs. These compounds can intercalate into DNA, which may block DNA replication and contribute to their antimicrobial effectiveness (Zhang, Lin, Rasheed, & Zhou, 2014).
    • Benzimidazoles with chloro and trifluoromethyl substituents demonstrated significant activity against certain microbes and insects, highlighting their potential in antifungal, insecticidal, and herbicidal applications (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).
  • Antitumor Activity :

    • Some benzimidazole derivatives have shown the ability to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) activity in breast cancer cells, leading to cell cycle arrest and apoptosis (Chu et al., 2015).
  • Inhibition of DNA Topoisomerase I :

    • Certain 1H-benzimidazole derivatives, including those with 5-chloro substitutions, have been found to inhibit mammalian type I DNA topoisomerase activity, which could have implications in cancer treatment and drug design (Alpan, Gunes, & Topçu, 2007).
  • Anti-inflammatory Properties :

    • Benzimidazole derivatives, including those with chloro substituents, have been studied for their anti-inflammatory properties, with evidence suggesting their potential in developing new anti-inflammatory drugs (Veerasamy, Roy, Karunakaran, & Rajak, 2021).
  • Antiviral Properties :

    • Benzimidazole ribonucleosides with chloro substituents have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus, indicating their potential in antiviral therapy (Zou, Ayres, Drach, & Townsend, 1996).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzimidazole and its derivatives have been intensively studied due to their broad range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, future research may focus on developing new synthesis methods and exploring the potential therapeutic applications of 5-Chloro-2-(trifluoromethyl)benzimidazole.

properties

IUPAC Name

6-chloro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKQEDXERMELRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215857
Record name Benzimidazole, 5-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethyl)benzimidazole

CAS RN

656-49-5
Record name 6-Chloro-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 5-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SY Hong, KH Chung, HJ You, IH Choi, MJ Chae… - Bioorganic & medicinal …, 2004 - Elsevier
… In a similar manner, 6-arylamino-5-chloro-2-trifluoromethyl-benzimidazole-4,7-diones 3 were prepared from 4,7-dimethoxy-2-trifluoromethyl-benzimidazole (6b), 13 which was oxidized …
Number of citations: 35 www.sciencedirect.com
GWR Canham - 1969 - spiral.imperial.ac.uk
… The hydrochlorides of 2 trifluoromethyl benzimidazole and 5 chloro 2 trifluoromethyl benzimidazole were prepared, but no complexes of these could be obtained. The inner complexes …
Number of citations: 2 spiral.imperial.ac.uk

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